Sodium oxolinate

描述

Contextualization within Quinolone Chemistry and Antibacterial Agents

Sodium oxolinate (B1232650) is the sodium salt of oxolinic acid, a synthetic antibacterial agent belonging to the quinolone class of compounds. fengchengroup.comncats.io Developed in the 1970s, oxolinic acid is considered a first-generation quinolone, a group of substances characterized by their bactericidal action. mdpi.compatsnap.com The foundational structure for quinolones is nalidixic acid, and oxolinic acid shares antibacterial properties with it, showing particular activity against Gram-negative bacteria, especially Enterobacteriaceae. fengchengroup.comnih.gov The quinolone core structure is fundamental to the antimicrobial activity of these compounds. vulcanchem.com

Evolution of Research Perspectives on Oxolinic Acid Derivatives

Initial research on oxolinic acid and its derivatives, including sodium oxolinate, was primarily centered on their antibacterial efficacy for treating infections. mdpi.com Over time, the focus of investigation has broadened. Researchers have explored the synthesis of new derivatives to enhance potency and solubility. nih.gov For instance, the synthesis of various metal complexes with oxolinic acid has been a subject of study to investigate their potential for new applications, a concept known as "drug repositioning". mdpi.comvulcanchem.com These studies have examined complexes with rare-earth metals and other metal ions like iron, zinc, calcium, and magnesium. mdpi.commdpi.com

Scope and Significance of this compound Investigations in Academic Disciplines

Investigations into this compound span several academic fields. In medicinal chemistry, research continues to explore its potential and that of its derivatives. vulcanchem.comnih.gov In veterinary medicine, it has been used for treating bacterial infections in animals, including finfish, calves, pigs, and poultry. ncats.io Its application in aquaculture to control bacterial diseases in fish and shrimp is a significant area of study. ryanphung.comseafdec.org.ph Furthermore, analytical chemistry plays a crucial role in developing methods for the detection and quantification of this compound in various matrices. fengchengroup.comnih.gov

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

59587-08-5 |

|---|---|

分子式 |

C13H11NNaO5 |

分子量 |

284.22 g/mol |

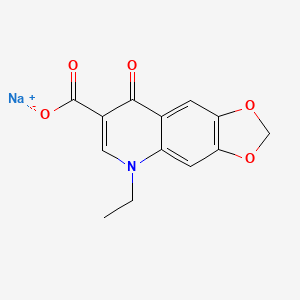

IUPAC 名称 |

sodium;5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |

InChI |

InChI=1S/C13H11NO5.Na/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10;/h3-5H,2,6H2,1H3,(H,16,17); |

InChI 键 |

BDTREUXLJWDUAV-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-].[Na+] |

规范 SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O.[Na] |

其他CAS编号 |

59587-08-5 |

同义词 |

Acid, Oxolinic Gramurin Oxolinate, Sodium Oxolinic Acid Sodium Oxolinate |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium Oxolinate

Synthesis Protocols for Sodium Oxolinate (B1232650)

The formation of sodium oxolinate is primarily achieved through the neutralization of its parent compound, oxolinic acid. vulcanchem.com This process is a fundamental acid-base reaction, yielding the corresponding salt and water.

Direct Preparation from Oxolinic Acid and Alkali Systems

The most direct route to this compound involves the reaction of oxolinic acid with a sodium-containing alkali, such as sodium hydroxide (B78521) (NaOH). vulcanchem.commdpi.com In a typical laboratory-scale synthesis, oxolinic acid is dissolved in an aqueous solution of sodium hydroxide. mdpi.com The reaction proceeds as a neutralization process where the acidic proton of the carboxylic acid group on oxolinic acid is abstracted by the hydroxide ion, forming the sodium carboxylate salt. vulcanchem.comfengchengroup.com The resulting product is a white, crystalline powder. vulcanchem.commdpi.com

The general chemical equation for this transformation is: C₁₃H₁₁NO₅ (Oxolinic Acid) + NaOH → C₁₃H₁₀NNaO₅ (this compound) + H₂O

This method is straightforward and efficient, relying on readily available starting materials. mdpi.com

Optimization of Reaction Conditions for Sodium Salt Formation

To ensure a high yield and purity of this compound, specific reaction conditions can be optimized. Key parameters influencing the reaction include temperature, reactant concentration, and mixing. mdpi.commdpi.comscirp.org One established protocol involves dissolving oxolinic acid (0.9 mmol) in a 1 M sodium hydroxide solution (900 µL) while applying continuous magnetic stirring and gentle heating to 50 °C. mdpi.com The application of heat and stirring facilitates the complete dissolution of the acid and ensures the reaction goes to completion. Following the reaction, the solvent is removed, typically through evaporation, to isolate the solid this compound product. mdpi.com The optimization of these conditions is crucial for driving the equilibrium towards the product and obtaining a high-purity solid salt suitable for subsequent applications. nih.govnih.gov

Table 1: Optimized Conditions for this compound Synthesis

| Parameter | Value/Condition | Purpose | Source |

|---|---|---|---|

| Starting Material | Oxolinic Acid | Acidic precursor | mdpi.com |

| Alkali System | 1 M Sodium Hydroxide (NaOH) | Provides sodium ions and facilitates neutralization | mdpi.com |

| Temperature | 50 °C | Enhances solubility and reaction rate | mdpi.com |

| Mixing | Continuous Magnetic Stirring | Ensures homogeneity and complete reaction | mdpi.com |

| Isolation | Solvent Removal | Yields the final solid product | mdpi.com |

Fabrication of Metal Complexes Utilizing this compound as a Precursor

This compound is a valuable precursor for synthesizing metal complexes due to the deprotonated carboxylate group, which readily coordinates with metal ions. vulcanchem.commdpi.com Its use is particularly noted in the fabrication of complexes with rare-earth metals. mdpi.comresearchgate.netnih.gov

Rare-Earth Metal Complexation Strategies and Stoichiometries

Research has demonstrated the successful synthesis of six new complexes involving oxolinic acid and rare-earth metal cations (Y³⁺, La³⁺, Sm³⁺, Eu³⁺, Gd³⁺, Tb³⁺), using this compound as the starting ligand source. mdpi.comnih.gov The strategy involves reacting the pre-formed sodium salt of the ligand with the corresponding metal salt, typically a chloride salt. mdpi.com

The resulting complexes were found to have a metal-to-ligand molar ratio of 1:2. mdpi.com Based on experimental data, the following general formulas have been attributed to the synthesized complexes, where "oxo" represents the deprotonated oxolinate ligand:

[Y(oxo)(OH)(H₂O)]

[La(oxo)(OH)(H₂O)]

[Sm(oxo)(OH)(H₂O)]·H₂O

[Eu(oxo)(OH)(H₂O)]

[Gd(oxo)(OH)(H₂O)]·0.5H₂O

[Tb(oxo)(OH)(H₂O)]·0.5H₂O

These stoichiometries indicate that in addition to the oxolinate ligand, hydroxide (OH⁻) and water (H₂O) molecules also participate in the coordination sphere of the central metal ion. mdpi.com

Microwave-Assisted Synthesis Techniques

To enhance reaction efficiency, microwave-assisted synthesis has been employed for the fabrication of these rare-earth metal complexes. mdpi.comnih.gov This technique offers advantages such as significantly reduced reaction times and increased product yields compared to conventional heating methods. nih.gov

In a typical microwave-assisted procedure, this compound and the respective rare-earth metal chloride (in either hexahydrate or anhydrous form) are combined in a microwave vial with distilled water. mdpi.com The mixture is then subjected to microwave irradiation for a short duration, for instance, 30 minutes, at an elevated temperature of 165 °C with continuous stirring. mdpi.com This method provides the necessary energy to facilitate the complexation reaction efficiently. mdpi.comnih.gov

Table 2: Microwave-Assisted Synthesis of Rare-Earth Metal-Oxolinate Complexes

| Metal Ion (M³⁺) | Metal Salt Reactant | Reaction Temperature | Reaction Time | Resulting Complex Formula | Source |

|---|---|---|---|---|---|

| Y³⁺ | YCl₃·6H₂O | 165 °C | 30 min | [Y(oxo)(OH)(H₂O)] | mdpi.com |

| La³⁺ | LaCl₃ | 165 °C | 30 min | [La(oxo)(OH)(H₂O)] | mdpi.com |

| Sm³⁺ | SmCl₃·6H₂O | 165 °C | 30 min | [Sm(oxo)(OH)(H₂O)]·H₂O | mdpi.com |

| Eu³⁺ | EuCl₃·6H₂O | 165 °C | 30 min | [Eu(oxo)(OH)(H₂O)] | mdpi.com |

| Gd³⁺ | GdCl₃·6H₂O | 165 °C | 30 min | [Gd(oxo)(OH)(H₂O)]·0.5H₂O | mdpi.com |

| Tb³⁺ | TbCl₃·6H₂O | 165 °C | 30 min | [Tb(oxo)(OH)(H₂O)]·0.5H₂O | mdpi.com |

Characterization of Ligand-Metal Coordination Modes

The coordination of the oxolinate ligand to the rare-earth metal ions has been elucidated through various spectroscopic techniques, primarily Fourier-transform infrared (FT-IR) spectroscopy, and supported by computational studies like Density Functional Theory (DFT). mdpi.comresearchgate.net Experimental data confirm that the oxolinate anion acts as a bidentate ligand. vulcanchem.commdpi.com It binds to the metal center via two oxygen atoms: one from the deprotonated carboxylate group and the other from the keto group of the pyridone ring. mdpi.comresearchgate.netnih.gov

This coordination mode is identified by observing shifts in the characteristic vibrational frequencies in the FT-IR spectra of the complexes compared to the free ligand. mdpi.comusp.br Specifically, the spectrum of free oxolinic acid shows a distinct band for the C=O stretch of the carboxylic acid (νC=Oc) at 1698 cm⁻¹ and another for the pyridone C=O stretch (νC=Op) at 1632 cm⁻¹. mdpi.com Upon complexation, these bands shift, indicating the involvement of both the carboxylate and keto oxygen atoms in the chelation process. mdpi.com DFT calculations performed for the samarium complex (Sm oxo) further support this bidentate coordination model. mdpi.comresearchgate.net

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for Ligand-Metal Coordination Analysis

| Vibrational Mode | Free Oxolinic Acid | Metal-Oxolinate Complexes | Implication | Source |

|---|---|---|---|---|

| ν(C=O) of Carboxylic Acid | 1698 cm⁻¹ | Shifted | Participation of the carboxylate group in coordination | mdpi.com |

| ν(C=O) of Pyridone | 1632 cm⁻¹ | Shifted | Participation of the keto group in coordination | mdpi.com |

| Broad Bands | Not prominent | 3800–3300 cm⁻¹ | Confirms presence of coordinated water and/or hydroxyl groups | mdpi.com |

Synthesis of Chemically Modified Oxolinate Derivatives

The core structure of oxolinic acid, the parent compound of this compound, has served as a template for extensive chemical modification. Synthetic efforts have been directed towards creating derivatives with altered biological or physicochemical profiles through the strategic replacement of key functional groups and the introduction of new moieties.

Design and Preparation of Bioisosteres

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound. In the context of oxolinic acid, this has primarily involved modifying the quinolone nucleus to understand structure-activity relationships.

A significant area of investigation has been the role of the N-1 nitrogen atom of the quinolone ring. nih.gov To evaluate its importance, a series of 1-carba bioisosteres of oxolinic acid were synthesized, where the N-1 nitrogen was replaced by a carbon atom. nih.govasm.org The synthetic route for these analogues involved several key steps:

Friedel-Crafts Cycloaddition: Reaction of suitable aromatic compounds with 4,4-dimethylbutyrolactone. nih.gov

Ethoxycarbonylation: Introduction of an ethoxycarbonyl group. nih.gov

Oxidation: Using dichlorodicyanobenzoquinone (DDQ). nih.gov

Saponification: Careful hydrolysis of the ester to yield the final carboxylic acid. nih.gov

The resulting 1,2-dihydro-4,4-dimethyl-1-oxo-2-naphthalenecarboxylic acids were evaluated for their biological activity. nih.gov The findings revealed that the N-1 atom plays a crucial role in the compound's mechanism of action, as the carbon-based bioisosteres showed significantly diminished activity. nih.gov This underscores that a simple isosteric replacement is not sufficient to retain biological function and that the electronic contribution of the nitrogen atom is vital. researchgate.net

Other bioisosteric modifications have included the synthesis of positional isomers. The methylenedioxy group of oxolinic acid has been moved to create isomers such as 1-ethyl-1,4-dihydro-5,6-methylenedioxy-4-oxo-3-quinolinecarboxylic acid and 1-ethyl-1,4-dihydro-7,8-methylenedioxy-4-oxo-3-quinolinecarboxylic acid. nih.gov These isomers were also found to be less active than the parent oxolinic acid, further defining the structural requirements for activity. nih.gov Early work also explored replacing the N-1 atom with oxygen or sulfur, but these bioisosteres displayed poor biological properties. scite.ai

| Bioisostere Type | Modification Detail | General Synthetic Approach | Key Finding |

| 1-Carba Analogue | The N-1 nitrogen atom is replaced by a carbon atom. nih.govresearchgate.net | Friedel-Crafts cycloaddition, ethoxycarbonylation, oxidation, saponification. nih.gov | The N-1 atom is critical for biological activity, which is largely lost upon replacement. nih.gov |

| Positional Isomer | The methylenedioxy group is moved from the 6,7-positions to the 5,6- or 7,8-positions. nih.gov | N-ethyl-6,7-methylenedioxyisatoic anhydride (B1165640) reaction or thermal cyclization of diethyl 2-[(2,3-methylenedioxyanilino)methylene]malonate. nih.gov | The original positioning of the methylenedioxy group is optimal for activity. nih.gov |

| Heteroatom Isostere | The N-1 nitrogen atom is replaced by an oxygen or sulfur atom. scite.ai | Not detailed in sources. | Resulted in poor biological properties. scite.ai |

Chemical Modifications for Solubility Enhancement

Oxolinic acid itself has low water solubility. caymanchem.comacs.org The most fundamental chemical modification to enhance its aqueous solubility is its conversion to a salt, namely this compound. This is achieved by reacting oxolinic acid with a sodium base, such as sodium hydroxide (NaOH). caymanchem.comacs.org The resulting deprotonation of the carboxylic acid group forms the much more polar and water-soluble sodium carboxylate salt. The solubility of oxolinic acid in 0.5 M NaOH is approximately 50 mg/ml. caymanchem.com

While salt formation is the primary method for this compound, other strategies applied to the broader quinolone class could be considered for developing new derivatives. For instance, forming an adduct with another molecule can improve solubility. Norfloxacin, another quinolone with low water solubility, was successfully formulated as a water-soluble adduct with nicotinic acid. google.com This approach of creating a co-crystal or a salt with a highly soluble, pharmaceutically acceptable molecule represents a viable strategy for enhancing the solubility of oxolinic acid derivatives.

Studies on the solubility of oxolinic acid in various solvent systems, such as ethanol-water and ethanol-ethyl acetate (B1210297) mixtures, have shown complex behavior with multiple solubility peaks. pharm.or.jp This phenomenon, sometimes called a "chameleonic effect," is attributed to different solute-solvent interactions, particularly hydrogen bonding. pharm.or.jp Understanding these interactions is crucial for designing derivatives with improved solubility profiles for specific formulation requirements.

General Considerations in Synthetic Methodology Development

The synthesis of this compound and its derivatives falls under the broader umbrella of quinolone synthesis, for which several classical and modern methods have been developed. mdpi.com

A cornerstone of quinolone synthesis is the Gould-Jacobs reaction . This method typically involves the reaction of an aniline (B41778) derivative with an ethoxymethylenemalonic ester, followed by thermal cyclization to form the 4-hydroxy-3-quinolinecarboxylate core, which is a key intermediate. chemicalbook.com Subsequent N-alkylation and saponification complete the synthesis. chemicalbook.com

Another pivotal development in the field was the Grohe method . This process involves the cycloaracylation of secondary enamino esters with o-halogenated benzoyl chlorides. bayer.com While instrumental for the development of modern fluoroquinolones like ciprofloxacin, the principles of this method highlight the versatility of cyclization strategies for building the quinolone framework. bayer.com

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. nih.gov For quinolone synthesis, this has led to the exploration of:

One-pot reactions: Combining multiple synthetic steps into a single procedure to reduce waste and improve efficiency. mdpi.com

Microwave-assisted synthesis: Using microwave irradiation to accelerate reaction times. mdpi.com

Transition metal-catalyzed reactions: Employing catalysts to enable novel chemical transformations and improve yields under milder conditions. researchgate.net

Green Chemistry Approaches: Utilizing less toxic solvents, reducing energy consumption, and designing safer chemical pathways. nih.gov

These general methodologies provide a robust toolkit for the synthesis of the basic oxolinic acid structure and offer diverse pathways for the creation of novel, chemically modified derivatives. worktribe.com

Advanced Spectroscopic and Analytical Characterization of Sodium Oxolinate and Its Conjugates

Vibrational and Electronic Spectroscopy for Structural Elucidation

Vibrational and electronic spectroscopy serve as powerful non-destructive tools for elucidating the structural arrangement and electronic transitions within sodium oxolinate (B1232650) and its metallic conjugates.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the coordination sites of the oxolinate ligand when it binds to a metal ion. By comparing the FT-IR spectra of free oxolinic acid or its sodium salt with those of the metal complexes, significant shifts in the vibrational frequencies of key functional groups can be observed, confirming the chelation process. mdpi.comnih.gov

In the spectrum of free oxolinic acid, two prominent bands are observed: one around 1698-1710 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (νC=O) of the carboxylic acid moiety, and another at approximately 1632 cm⁻¹ due to the stretching vibration of the pyridone carbonyl group. mdpi.comnih.govmdpi.com Upon deprotonation to form sodium oxolinate and subsequent complexation with a metal ion, the band corresponding to the carboxylic acid's C=O stretch disappears. mdpi.com It is replaced by two new bands corresponding to the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the carboxylate group (COO⁻). mdpi.com

For instance, in complexes with ions like Fe(III), Zn(II), and Ca(II), the disappearance of the band at 1710 cm⁻¹ confirms the deprotonation of the carboxylic group and its involvement in binding the metal ion. mdpi.com The coordination through the pyridone oxygen is confirmed by a shift in the νC=O (pyridone) band. mdpi.comnih.gov This indicates that oxolinic acid typically acts as a bidentate ligand, binding to metal ions through both the carboxylate and pyridone oxygen atoms. mdpi.comnih.gov

Furthermore, the formation of metal-oxygen (M-O) bonds is evidenced by the appearance of new, typically weak, absorption bands in the low-frequency region of the spectra, generally between 400 and 500 cm⁻¹. mdpi.comnih.gov These bands are absent in the spectra of both the free ligand and its sodium salt, providing direct evidence of coordination. mdpi.comnih.gov The presence of broad absorption bands in the 3300–3800 cm⁻¹ range often indicates the presence of coordinated or lattice water molecules in the complexes. mdpi.comnih.gov

| Vibrational Mode | Free Oxolinic Acid (cm⁻¹) | Metal-Oxolinate Conjugate (cm⁻¹) | Inference |

|---|---|---|---|

| ν(C=O) of Carboxylic Acid | ~1700 mdpi.commdpi.com | Absent mdpi.com | Deprotonation of the carboxylic group and involvement in coordination. mdpi.com |

| νasym(COO⁻) and νsym(COO⁻) | Absent | Present (e.g., ~1610 and ~1380) mdpi.com | Confirms carboxylate group coordination. mdpi.com |

| ν(C=O) of Pyridone | ~1632 mdpi.comnih.gov | Shifted mdpi.comnih.gov | Coordination via the pyridone oxygen atom. mdpi.comnih.gov |

| ν(M-O) | Absent | ~400-500 mdpi.comnih.gov | Direct evidence of metal-ligand bond formation. mdpi.comnih.gov |

| ν(O-H) | Broad (Carboxylic acid) | Broad (~3300-3800) mdpi.comnih.gov | Presence of coordinated or lattice water molecules. mdpi.comnih.gov |

UV-Vis spectroscopy provides valuable information on the electronic transitions within the molecule and is used to confirm the formation of metal complexes and assess their stability in solution.

The UV-Vis spectrum of the free oxolinate ligand typically displays characteristic absorption bands in two main regions. mdpi.comnih.gov The bands in the 240–300 nm range are attributed to π→π* transitions within the aromatic ring system. mdpi.comnih.govresearchgate.net Another set of bands, found between 300 and 380 nm, is assigned to n→π* transitions, likely involving the non-bonding electrons on the oxygen and nitrogen atoms. mdpi.comnih.gov

Upon complexation with metal ions, these absorption bands often undergo a hypsochromic (blue) shift. mdpi.comnih.gov For example, in complexes with rare-earth metals such as Y³⁺, La³⁺, Sm³⁺, and Eu³⁺, a blue shift of approximately 20 nm is observed. mdpi.comnih.gov This shift is indicative of the interaction between the metal ion and the quinolone ligand, affecting the energy levels of the molecular orbitals involved in the electronic transitions. mdpi.comnih.gov

In addition to the intra-ligand transitions, the spectra of metal-oxolinate conjugates can exhibit charge-transfer (CT) bands. mdpi.comnih.gov These transitions involve the movement of an electron between a molecular orbital that is primarily ligand in character and one that is primarily metal in character. libretexts.orgwikipedia.org Ligand-to-metal charge transfer (LMCT) transitions occur when an electron moves from a ligand-based orbital to a metal-based orbital, resulting in the formal reduction of the metal center. wikipedia.orglibretexts.org These LMCT bands are typically very intense, with molar absorptivity (ε) values much higher than those of d-d transitions. wikipedia.org

In the case of oxolinate complexes, specific LMCT bands can be identified. For instance, a study on a Yttrium(III)-oxolinate complex identified a distinct absorption band at approximately 425 nm, which was assigned to a ligand-metal charge transfer transition. mdpi.comnih.gov The energy of these LMCT bands is dependent on the nature of the metal ion and the ligand. wikipedia.org

UV-Vis spectroscopy is a straightforward and effective method for assessing the stability of metal-oxolinate conjugates in solution over time. mdpi.com To perform this assessment, the UV-Vis spectrum of a complex dissolved in a relevant medium, such as a Tris-HCl buffer, is recorded at different time intervals. mdpi.com If the complex is stable, no significant changes in the absorbance values or in the position and number of the absorption peaks will be observed. mdpi.com This lack of spectral variation indicates that the complex does not decompose or dissociate in the solvent under the tested conditions. mdpi.com For example, the stability of several rare-earth metal-oxolinate complexes was confirmed in a Tris-HCl buffer solution, as their UV-Vis spectra remained unchanged over the monitored period. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful technique for confirming the structure of oxolinate conjugates in solution. The deprotonation and coordination of the carboxylic acid group can be unequivocally confirmed by ¹H NMR. mdpi.com

In the ¹H NMR spectrum of free oxolinic acid, the acidic proton of the carboxylic group (–COOH) gives a characteristic signal at a downfield chemical shift, typically around δ 11.0 ppm. mdpi.com Upon formation of a metal complex, this signal disappears entirely from the spectrum. mdpi.com This observation provides clear evidence that the carboxylic proton has been lost and that this group is involved in binding to the metal ion. mdpi.com

Other signals in the ¹H NMR spectrum, such as those from the ethyl group protons and the aromatic protons, can also provide structural information and confirm the integrity of the ligand's backbone after complexation. mdpi.com For example, in a Zn(II)-oxolinate complex, signals for the aromatic protons, the -O-CH₂-O- moiety, and the ethyl group protons were all identified, confirming the structure of the coordinated ligand. mdpi.com Signals attributable to coordinated water molecules may also be observed. mdpi.com While less commonly reported for these specific conjugates, ¹³C NMR and solid-state NMR, including ²³Na NMR for the sodium salt, could provide further detailed structural insights. nih.govpascal-man.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Stability

Ligand-Metal Charge Transfer Band Assignment

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of this compound and its conjugates and for elucidating their structure through fragmentation analysis. mdpi.comnih.gov Techniques such as electrospray ionization (ESI) are commonly used to generate ions from the sample. nih.gov

The mass spectrum of oxolinic acid (the conjugate acid of oxolinate) typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺, which for oxolinic acid (C₁₃H₁₁NO₅) appears at a mass-to-charge ratio (m/z) of approximately 262.071. nih.gov Sodium adducts, [M+Na]⁺, are also commonly observed, especially when sodium salts are present. libretexts.org

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For oxolinic acid, characteristic fragment ions are observed, which can be attributed to the loss of specific neutral molecules or radicals from the parent structure.

| Precursor Ion (m/z) | Adduct | Key Fragment Ions (m/z) | Interpretation |

|---|---|---|---|

| 262.071 | [M+H]⁺ | 244.0616 | Loss of H₂O |

| 262.071 | [M+H]⁺ | 234.0413 | Loss of C₂H₄ (ethene) |

| 262.071 | [M+H]⁺ | 218.0452 | Loss of CO₂ (carbon dioxide) |

| 262.071 | [M+H]⁺ | 188.0501 | Loss of CO₂ and C₂H₄ |

Data sourced from MS/MS spectrum of oxolinic acid. nih.gov

This fragmentation data helps to confirm the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further solidifying the structural assignment. mdpi.comnih.gov

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceutical materials like this compound by measuring changes in their properties as a function of temperature. lucideon.com Key methods include Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). lucideon.comtainstruments.com

TGA measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition temperatures, and the presence of volatiles like water. tainstruments.com DTA and DSC measure the difference in temperature or heat flow between a sample and a reference material, respectively, as a function of temperature. lucideon.com These methods identify thermal events such as melting, crystallization, and solid-state phase transitions. lucideon.comtainstruments.com

While specific thermal analysis data for this compound is not extensively detailed in the cited literature, information on its parent compound, oxolinic acid, and related metal complexes provides significant insight. The melting point of this compound powder is reported to be in the range of 210-216°C. fengchengroup.com Thermal analyses of metal complexes involving the oxolinate anion show that decomposition is a complex, multi-stage process. mdpi.comresearchgate.net Typically, the process involves an initial loss of water molecules (both crystallization and coordinated water), followed by the oxidative degradation of the coordinated oxolinate anion at higher temperatures. mdpi.comresearchgate.net For example, the thermal decomposition of sodium oxalate, a related simple salt, involves decomposition into sodium carbonate and carbon monoxide at approximately 500°C. researchgate.net

The thermal behavior of rare-earth metal complexes with oxolinic acid has been studied using TGA, DTA, and derivative thermogravimetry (DTG). These analyses confirm the structural composition, including the number of water molecules and the degradation pattern of the organic ligand. mdpi.comresearchgate.net

Table 1: Thermal Events in Oxolinic Acid Complexes and Related Compounds This table is representative of the types of data obtained from thermal analysis of related compounds, as detailed information for this compound is limited.

Chromatographic and Electrophoretic Methods for Purity and Detection

Chromatographic and electrophoretic techniques are fundamental for separating and quantifying this compound, ensuring its purity. High-Performance Liquid Chromatography (HPLC) is a dominant technique for the analysis of quinolones. patsnap.com It offers a quantitative approach to purity testing by separating compounds based on their interactions with a stationary phase in a column and a mobile phase. patsnap.com Several HPLC methods have been established for the detection of oxolinic acid, the active moiety of this compound, in various samples. fengchengroup.comnih.gov

Electrophoresis separates charged molecules in an electric field, often through a gel or capillary tube. analytik-jena.comlibretexts.org Capillary Electrophoresis (CE) is particularly useful, retaining the conductive buffer within a narrow capillary. libretexts.org It has been applied to the analysis of quinolones and other sodium salts. researchgate.netnih.govgoogle.com In this method, analytes are separated based on their ability to move through a conductive medium in response to an applied electric field. libretexts.org The sensitivity of detection in CE is often proportional to the capillary's diameter. sciex.com

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methods are the cornerstone for the quality control of this compound and its parent compound. These methods are valued for their precision, specificity, and ability to separate the main compound from its impurities and degradation products. jfda-online.com

A typical HPLC setup for the analysis of oxolinic acid involves a reversed-phase column, such as a C18 or an internal surface reversed-phase column. nih.govjfda-online.com The mobile phase commonly consists of an acetonitrile (B52724) and aqueous buffer mixture, such as sodium dihydrogen orthophosphate, with the pH adjusted as needed. jfda-online.comsielc.com Detection is usually performed using a UV detector. asianpubs.orggoogle.com For instance, a simple HPLC method for assaying oxolinic acid in fish tissues uses nalidixic acid as an internal standard. nih.gov In this method, sample clean-up is minimized; serum can be directly injected, while tissue samples require a solid-phase extraction step. nih.gov The reported recoveries of oxolinic acid from spiked tissues are high (83.6% to 99.7%), with a low limit of detection (0.01 µg/g). nih.gov

Table 2: Representative HPLC Conditions for Oxolinic Acid Analysis

Derivative Spectrophotometric Applications for Quantitative Determination

Derivative spectrophotometry is a powerful analytical tool that enhances the resolution of overlapping spectra, allowing for the accurate quantification of an analyte in the presence of interfering substances. researchgate.net This technique involves calculating the first, second, or higher-order derivative of a zero-order absorption spectrum. researchgate.netscholarsresearchlibrary.com The resulting derivative spectrum can eliminate background signals and separate overlapped peaks. researchgate.net

Methods have been developed for the quantitative determination of oxolinic acid and other quinolones using this technique. researchgate.net For the analysis of cinoxacin (B1669063) and oxolinic acid, first, second, third, and fourth-order derivative methods have been successfully applied. researchgate.net These methods often use "peak-zero" or "peak-peak" measurements for quantification. researchgate.net For oxolinic acid, a linear relationship between the derivative signal and concentration was established in the range of 1.0-10.0 μg/mL, with a precision (RSD%) better than 0.5%. researchgate.net

Another approach for related quinolones involves complexation with a metal ion, such as Cu(II), followed by measurement of a higher-order derivative spectrum. oup.com For example, a third-order derivative method for other 4-quinolones yielded detection limits as low as 1.0 ng/mL. oup.com The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for these methods, often calculated based on the standard deviation of the response and the slope of the calibration curve. derpharmachemica.com

Table 3: Performance of Derivative Spectrophotometric Methods for Quinolones

Solid-State Investigations of this compound

Solid-state characterization is crucial for understanding the crystal structure, polymorphism, and intermolecular interactions of a pharmaceutical solid, which influence its stability and properties. Techniques like X-ray Diffraction (XRD) and solid-state Nuclear Magnetic Resonance (NMR) are primary tools for these investigations. flogen.orgnih.goviastate.edu XRD provides detailed information about the lattice of a crystalline material, while solid-state NMR offers insights into the local chemical environment of atoms. nih.goviastate.edu

Studies on quinolones have shown they can act as versatile ligands, forming complexes with metal ions. In the solid state, oxolinic acid has been shown to act as a bidentate ligand, coordinating to metal ions through the keto and carboxylate oxygen atoms. researchgate.netmdpi.com This interaction is a key feature of the solid-state chemistry of many quinolones. ajgreenchem.comresearchgate.net The resulting complexes can be polymeric, with multiple possible modes of coordination. researchgate.net

Single-crystal X-ray crystallography has been used to determine the precise molecular structure of cobalt complexes with oxolinic acid, confirming the binding sites and molecular geometry. mdpi.com For other quinolones, solid-state investigations have focused on the formation of co-crystals to modify their physicochemical properties. mdpi.comnih.gov These studies utilize Powder X-ray Diffraction (PXRD) and thermal analysis to characterize the new solid forms. mdpi.comnih.gov While a specific crystal structure for this compound is not available in the cited literature, the extensive research on oxolinic acid and other quinolones demonstrates that its solid-state behavior is likely dominated by its ability to form well-defined crystalline structures and coordinate with cations.

Table 4: Compound Names Mentioned in the Article

Molecular Mechanisms of Action and Biological Target Interactions in Vitro Focused

DNA Topoisomerase System Inhibition

Sodium oxolinate's primary mode of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. ncats.iofengchengroup.com These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. patsnap.com

Interaction Dynamics with DNA Gyrase (Topoisomerase II)

DNA gyrase, also known as topoisomerase II, is a primary target of sodium oxolinate (B1232650), particularly in Gram-negative bacteria. patsnap.comtoku-e.comyoutube.com This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA compaction and the initiation of replication. patsnap.comyoutube.com this compound inhibits the activity of DNA gyrase, thereby preventing the unwinding and replication of bacterial DNA, which ultimately leads to a halt in bacterial reproduction. vulcanchem.com The inhibitory action of oxolinic acid, the active moiety of this compound, on DNA replication has been shown to be significantly greater than that of nalidixic acid. vulcanchem.com

This compound, like other quinolone antibiotics, does not bind to the enzyme or DNA alone but rather to the complex formed between DNA gyrase and DNA. youtube.com It traps this complex in a state where the DNA is cleaved, forming a stable ternary complex. mdpi.comresearchgate.net This stabilization of the enzyme-DNA cleavage complex prevents the re-ligation of the DNA strands, leading to double-strand breaks. mdpi.comresearchgate.net The formation of these breaks blocks DNA synthesis and transcription, ultimately resulting in bacterial cell death. mdpi.comresearchgate.net

Divalent metal ions, particularly magnesium (Mg²⁺), play a crucial role in stabilizing the quinolone-bacterial DNA-enzyme complex. mdpi.com It is proposed that a water-metal ion bridge, often involving Mg²⁺, facilitates the binding of the quinolone to the enzyme-DNA complex. mdpi.com The metal ion coordinates with the keto and carboxylate oxygen atoms of the quinolone molecule and interacts with the DNA and amino acid residues in the enzyme's active site. mdpi.comresearchgate.net This interaction is fundamental for the stabilization of the ternary complex and the subsequent inhibition of the enzyme's function. mdpi.com

Quinolone-Bacterial DNA-Enzyme Complex Formation

Modulatory Effects on Topoisomerase IV Activity

Topoisomerase IV is another essential type II topoisomerase in bacteria and is the primary target for some quinolones in many Gram-positive bacteria. youtube.commdpi.com Its main function is to decatenate, or unlink, newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. youtube.com this compound also modulates the activity of topoisomerase IV. mdpi.comnih.gov By inhibiting this enzyme, this compound prevents the separation of interlinked chromosomes, leading to a failure in cell division. youtube.com The mechanism of inhibition is similar to that of DNA gyrase, involving the stabilization of a topoisomerase IV-DNA cleavage complex. mdpi.com

Nucleic Acid Binding Studies

The interaction of this compound with DNA is a key aspect of its mechanism of action. Studies have been conducted to quantify the binding affinity of related compounds to double-stranded DNA.

Double-Stranded DNA Binding Affinities (K_b)

The binding affinity of a compound to DNA is often expressed as the binding constant (K_b). A higher K_b value indicates a stronger binding interaction. Studies on metal complexes of oxolinic acid have demonstrated their ability to bind to double-stranded DNA. mdpi.com The binding affinities (K_b) for these complexes were found to be in the range of 9.33 × 10⁴ to 10.72 × 10⁵ M⁻¹. mdpi.comresearchgate.net These interactions are thought to occur primarily through major and minor groove binding. mdpi.com

Interactive Data Table: DNA Binding Affinities of Oxolinic Acid Complexes

| Compound | Binding Constant (K_b) (M⁻¹) |

| Oxolinic acid metal complexes | 9.33 × 10⁴ - 10.72 × 10⁵ mdpi.comresearchgate.net |

Elucidation of DNA Binding Modes (e.g., Major Groove, Minor Groove, Intercalation)

This compound, the sodium salt of oxolinic acid, belongs to the quinolone class of antibiotics. The primary mechanism of action for quinolones involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. vulcanchem.comnih.gov This interaction prevents the unwinding and replication of bacterial DNA, leading to a halt in bacterial reproduction. vulcanchem.com

The binding of quinolones to the DNA-enzyme complex is a critical aspect of their function. While direct intercalation between DNA base pairs is one possible mode of interaction for DNA-binding molecules, studies on oxolinic acid and its derivatives suggest a different primary mechanism. mdpi.com Research indicates that metal complexes of oxolinic acid interact with double-stranded DNA with moderate affinity. mdpi.com Competitive binding studies and spectroscopic analysis suggest that major and minor groove binding are the most likely significant roles in these interactions. nih.govmdpi.com The interaction is thought to involve van der Waals forces, hydrogen bonds, and electrostatic forces rather than the π-π stacking interactions characteristic of intercalation. mdpi.com Molecules that bind in the grooves of DNA typically cause less significant conformational changes to the DNA structure compared to intercalating agents. sciepub.com

Induction of DNA Damage and Fragmentation

The interaction of this compound with the bacterial DNA-enzyme complex does more than just inhibit replication; it actively induces DNA damage. The stabilization of the cleaved DNA-enzyme complex by quinolones leads to the formation of double-strand breaks and subsequent chromosome fragmentation. nih.govresearchgate.net This process is a key part of the compound's bactericidal activity.

High concentrations of sodium salts, in general, have been shown to increase DNA breaks. nih.gov While the mechanism is complex, the inhibition of topoisomerases by this compound directly results in an accumulation of these breaks. nih.gov This DNA fragmentation is a hallmark of the apoptotic process that can be triggered in cells, confirming that the induced cell death pathway involves significant DNA damage. archivesofmedicalscience.commdpi.com The level of DNA fragmentation often correlates with the concentration of the inducing agent. archivesofmedicalscience.combanglajol.info

Cellular Responses and Pharmacological Activities in Model Systems

Mechanistic Studies on Bacteriostasis

The bacteriostatic, or growth-inhibiting, effect of this compound is a direct consequence of its primary mechanism of action. By binding to and inhibiting DNA gyrase and topoisomerase IV, the compound effectively halts essential cellular processes required for bacterial proliferation. nih.govryanphung.com This inhibition of DNA synthesis prevents the bacteria from dividing and increasing in number. nih.gov Studies have shown that oxolinic acid has a significantly greater ability to inhibit DNA replication compared to other quinolones like nalidixic acid, which corresponds to its potent in vitro activity. vulcanchem.comnih.gov This process of inducing bacteriostasis is a critical first step that can ultimately lead to bacterial cell death. nih.govresearchgate.net

Oxidative Stress Induction through Reactive Oxygen Species (ROS) Generation

A significant cellular response to quinolone exposure is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). nih.govresearchgate.net The disruption of normal cellular processes and DNA damage caused by this compound can lead to an increase in intracellular ROS. nih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products with antioxidants. researchgate.net This increase in ROS can cause further damage to cellular components, including lipids, proteins, and DNA, creating a cycle of damage that contributes to cell death. researchgate.netmdpi.com It has been observed that sodium stress, in general, can trigger the production of ROS and subsequent oxidative damage in cells. nih.govmdpi.com In some cancer cell lines, sodium arsenite has been shown to induce ROS production, which is linked to DNA oxidative damage and cell proliferation. nih.gov

In Vitro Cytotoxicity Assessments on Established Cell Lines (e.g., Human Breast Adenocarcinoma, Human Colon Adenocarcinoma, Human Umbilical Vein Endothelial Cells)

The cytotoxic potential of oxolinic acid, the parent compound of this compound, and its metal complexes has been evaluated against several established cell lines. These studies provide insight into the compound's potential as an anticancer agent, a concept known as "drug repositioning". nih.govresearchgate.net

Assessments were performed on human breast adenocarcinoma (MDA-MB-231), human colon adenocarcinoma (LoVo), and normal human umbilical vein endothelial cells (HUVEC) to determine the compound's efficacy and selectivity. mdpi.comresearchgate.net The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro, was determined for oxolinic acid. The results showed cytotoxic activity against these cell lines, although generally lower than the positive controls used in the studies. mdpi.com Interestingly, metal complexes of oxolinic acid demonstrated varied and sometimes enhanced cytotoxicity compared to the free ligand. mdpi.com

| Cell Line | Compound | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | Reference |

|---|---|---|---|---|

| MDA-MB-231 (Human Breast Adenocarcinoma) | Oxolinic Acid | > 100 | 69.83 ± 1.17 | mdpi.com |

| LoVo (Human Colon Adenocarcinoma) | Oxolinic Acid | > 100 | > 100 | mdpi.com |

| HUVEC (Human Umbilical Vein Endothelial Cells) | Oxolinic Acid | > 100 | > 100 | mdpi.com |

Protein Interaction Profiling

While the primary target of this compound is well-established as bacterial topoisomerases, its interactions with other proteins are less characterized. However, studies on metal complexes of oxolinic acid have provided some insights into potential protein binding. These studies have shown that the complexes bind to human serum albumin (HSA) and apo-transferrin. nih.govmdpi.com The interaction with HSA, a major transport protein in the blood, was found to be more avid than the interaction with apo-transferrin. mdpi.com Such binding to blood proteins could influence the compound's distribution and availability in a biological system. vulcanchem.com

Profiling protein-protein interactions in living cells is a complex field, utilizing advanced methods to map these networks. nih.govbiorxiv.org For this compound itself, a comprehensive protein interaction profile is not extensively documented in the reviewed literature. Future research employing modern proteomic techniques would be necessary to fully elucidate the "social network" of this compound within a cell.

Binding Studies with Serum Proteins (e.g., Human Serum Albumin, Apo-Transferrin)

In vitro studies have been conducted to characterize the binding interactions of oxolinic acid, the active component derived from this compound, with major transport proteins in human blood, namely Human Serum Albumin (HSA) and apo-transferrin (apo-Tf). mdpi.comresearchgate.net These proteins are crucial as they can influence the pharmacokinetic and pharmacodynamic profiles of drug molecules. mdpi.com

Research indicates that oxolinic acid and its metal complexes exhibit a notable affinity for both HSA and apo-Tf. mdpi.comvulcanchem.com However, the binding affinity is consistently higher for Human Serum Albumin compared to apo-transferrin. mdpi.comresearchgate.netresearchgate.net The mechanism of this interaction is primarily a static fluorescence quenching process, where the formation of a non-luminescent complex between the albumin molecule and oxolinic acid leads to the disaggregation of self-associated oxolinic acid aggregates. nih.gov

Binding studies, often utilizing fluorescence spectroscopy, have determined the association binding constants (Kₐ) and the number of binding sites (n). For the free ligand (oxolinic acid), the affinity is present but is significantly lower—by approximately a factor of ten—than its rare-earth metal complexes. mdpi.com Across various studies involving the ligand and its complexes, the number of binding sites on both HSA and apo-Tf was consistently found to be approximately one. mdpi.com

Table 1: Binding Parameters for Oxolinic Acid Metal Complexes with Serum Proteins This table presents data for rare-earth metal complexes of oxolinic acid to illustrate comparative binding affinities. The free oxolinic acid ligand shows Kₐ values approximately 10 times smaller than these complexes. mdpi.com

| Compound | Protein | Association Constant (Kₐ) (M⁻¹) | Number of Binding Sites (n) |

| Tb oxo | HSA | 6.83(±1.33) × 10⁵ | ~1 |

| Y oxo | Apo-Tf | 4.40(±1.09) × 10⁴ | ~1 |

Ligand-Induced Conformational Changes in Proteins

The binding of a ligand to a protein can alter the equilibrium of the protein's structure, leading to conformational changes that affect its function. nih.gov The interaction between oxolinic acid and serum proteins has been investigated to determine if such structural changes occur. mdpi.com

Synchronous fluorescence spectroscopy is a key technique used to detect these changes by highlighting the microenvironment of specific amino acid residues, such as tyrosine (using a wavelength interval Δλ = 15 nm) and tryptophan (Δλ = 60 nm). mdpi.com

When oxolinic acid complexes interact with Human Serum Albumin, a slight but distinct hypsochromic shift (blue shift) is observed in the fluorescence peak corresponding to the tryptophan residue (Trp-214). mdpi.com This shift indicates that the Trp-214 residue becomes less exposed to the solvent, suggesting a change in the protein's tertiary structure upon ligand binding. mdpi.com

In contrast, no such spectral shift is observed for the peak associated with apo-transferrin upon interaction with the same compounds. mdpi.com This suggests that while binding occurs, it does not induce a significant or detectable conformational change in the apo-Tf structure under the experimental conditions. mdpi.com The more pronounced fluorescence quenching effect seen with HSA further supports a stronger and more structurally impactful interaction compared to that with apo-Tf. mdpi.comresearchgate.net

Investigation of Ryanodine (B192298) Receptor (RyR) Modulation

The ryanodine receptors (RyRs) are a class of intracellular calcium release channels critical in various cell types, including muscle and immune cells. frontiersin.orgnih.gov Modulation of these receptors by various chemical agents, such as caffeine (B1668208) and dantrolene, has been a subject of scientific inquiry. nih.govcam.ac.ukfrontiersin.org

A review of available scientific literature was conducted to identify in vitro studies focused on the direct interaction and modulation of the ryanodine receptor by this compound or its active form, oxolinic acid. At present, there are no specific research findings detailing the direct modulatory effects of this compound on ryanodine receptor activity.

Structure Activity Relationship Sar Investigations

Identification of Key Structural Determinants for Biological Activity

The molecular structure of sodium oxolinate (B1232650) is foundational to its antibacterial properties. It is a synthetic quinolone antibiotic, and its activity is determined by several key structural features. ncats.iopharmacompass.com The core of the molecule is a quinolinemonocarboxylic acid, featuring an oxo group at position 4, an ethyl group at position 1, a carboxylic acid group at position 7, and a dioxolo ring fused at the 5- and 6-positions. nih.gov

The bicyclic aromatic system, combined with the carboxylate group, is considered crucial for its antimicrobial function and its ability to bind to target enzymes. vulcanchem.com Research into bioisosteres, where key atoms are replaced, has highlighted the significance of the nitrogen atom at the N-1 position. In one study, replacing the N-1 atom with carbon to create a 1-carba bioisostere resulted in a compound that lacked any measurable ability to inhibit DNA gyrase, even though it showed some minor antimicrobial activity. researchgate.net This finding underscores that the N-1 atom plays a vital role in the enzymatic and bacteriological inhibition that cannot be easily compensated for by other parts of the molecule. researchgate.net

Correlation of Molecular Features with DNA Gyrase Inhibition

Sodium oxolinate exerts its antibacterial effect by targeting and inhibiting DNA gyrase, also known as topoisomerase II, an enzyme essential for the replication and transcription of bacterial DNA. patsnap.com The specific molecular features of this compound allow it to effectively interfere with this process. The mechanism involves the binding of the compound to the A subunit of DNA gyrase, which obstructs the enzyme's function of introducing negative supercoils into DNA, thereby halting DNA synthesis and leading to bacterial cell death. patsnap.com

A critical aspect of this interaction is the role of magnesium ions (Mg²⁺). mdpi.com The keto and carboxylate oxygen atoms of the quinolone structure act as bidentate ligands, chelating Mg²⁺ ions. mdpi.comresearchgate.net This coordination helps to stabilize the entire quinolone-bacterial DNA-enzyme complex, which is a key step in the inhibitory process. mdpi.com The specific arrangement of functional groups in oxolinic acid contributes to a higher potency compared to earlier quinolones. For instance, oxolinic acid demonstrates an ability to inhibit DNA replication that is approximately ten times greater than that of nalidixic acid, which correlates with its superior in vitro activity against Enterobacteriaceae. vulcanchem.com This highlights how the unique structural elements of oxolinic acid lead to a more effective inhibition of its target enzyme.

Design and Evaluation of Derivatives for Enhanced Target Specificity and Potency

Efforts to enhance the potency and target specificity of oxolinic acid have led to the design and evaluation of various derivatives. These studies provide further insight into the SAR of the core quinolone structure.

One area of investigation involved the synthesis of 1-carba bioisosteres, where the critical N-1 atom was replaced by carbon. researchgate.net The resulting analogues, specifically 1,2-dihydro-4,4-dimethyl-1-oxo-2-naphthalenecarboxylic acids, were largely inactive as DNA gyrase inhibitors. researchgate.net This outcome reinforced the essential nature of the nitrogen atom at position 1 for potent enzyme inhibition. researchgate.net

Another approach has been the synthesis of new metal complexes using oxolinic acid as a ligand. A study detailed the creation of six new complexes with rare-earth metal cations: Y³⁺, La³⁺, Sm³⁺, Eu³⁺, Gd³⁺, and Tb³⁺. mdpi.comresearchgate.net In these complexes, oxolinic acid acts as a bidentate ligand, binding to the metal ion through its keto and carboxylate oxygen atoms. researchgate.net These derivatives were evaluated for their cytotoxic activity against various cancer cell lines. The results showed that the metal complexes exhibited higher cytotoxic activity compared to the free ligand (oxolinic acid) on certain cell lines, indicating that complexation can modulate biological activity. mdpi.com

The following table summarizes the cytotoxic activity (IC₅₀ values) of oxolinic acid and its rare-earth metal complexes against two human cancer cell lines.

| Compound | IC₅₀ on LoVo cells (µM) | IC₅₀ on MDA-MB 231 cells (µM) |

| Oxolinic Acid (oxo) | > 100 | 58.07 ± 3.86 |

| [Y(oxo)(OH)(H₂O)] (Y oxo) | 68.96 ± 4.54 | 33.22 ± 14.92 |

| [La(oxo)(OH)(H₂O)] (La oxo) | > 100 | 83.27 ± 6.94 |

| [Sm(oxo)(OH)(H₂O)]·H₂O (Sm oxo) | 26.26 ± 2.92 | 40.42 ± 6.27 |

| [Eu(oxo)(OH)(H₂O)] (Eu oxo) | 88.66 ± 12.11 | 91.95 ± 14.16 |

| [Gd(oxo)(OH)(H₂O)]·0.5H₂O (Gd oxo) | 99.31 ± 13.91 | 75.31 ± 10.15 |

| [Tb(oxo)(OH)(H₂O)]·0.5H₂O (Tb oxo) | 27.69 ± 3.51 | 82.26 ± 11.08 |

| Data sourced from a study on rare-earth metal complexes of oxolinic acid. mdpi.com |

Computational Approaches to SAR Modeling

Computational chemistry provides powerful tools for understanding the structure-activity relationships of molecules like this compound at a molecular level. These in silico methods complement experimental findings and can guide the design of new derivatives.

For instance, Density Functional Theory (DFT) calculations have been used to support experimental data on oxolinic acid derivatives. researchgate.net In the study of rare-earth metal complexes of oxolinic acid, DFT was employed to determine the optimized molecular geometry of the samarium (Sm³⁺) complex. researchgate.net This computational modeling provided a theoretical basis for how the ligand binds to the metal ion, corroborating the experimental findings that the interaction occurs via the keto and carboxylate oxygen atoms. researchgate.net Furthermore, computational docking evaluations are commonly used in the broader field of quinolone research to predict and analyze the binding interactions between the drug molecule and the active site of DNA gyrase, helping to explain differences in potency and spectrum of activity among different derivatives. researchgate.net

Mechanistic Studies on Antimicrobial Resistance in Vitro Focus

Characterization of Cross-Resistance Development

In the study of antimicrobial resistance, a critical area of investigation is the phenomenon of cross-resistance, where resistance to one antimicrobial agent confers resistance to other, often structurally related, drugs. For sodium oxolinate (B1232650), a first-generation quinolone, understanding its cross-resistance profile is essential for effective therapeutic use.

In vitro studies have demonstrated that while bacterial resistance to oxolinic acid can develop, this does not uniformly extend to all other classes of antimicrobials. Research has shown that cross-resistance was not observed between oxolinic acid and several other antibiotics, including chloramphenicol, streptomycin, neomycin, colistin, ampicillin, gentamicin, and oxytetracycline. This suggests that the mechanisms of resistance to oxolinic acid are distinct from those conferring resistance to these other drug classes.

However, cross-resistance has been reported between sodium oxolinate and nalidixic acid, another first-generation quinolone. pharmacompass.com This is expected, given their similar chemical structures and mechanisms of action. The development of resistance to one often implies resistance to the other.

Interestingly, the degree of cross-resistance can vary even within the quinolone class. For instance, flumequine (B1672881) has been shown to be more active than oxolinic acid against certain oxolinic acid-resistant isolates of Aeromonas salmonicida. researchgate.net This indicates that while some level of cross-resistance exists, it is not always absolute, and newer generation quinolones may retain some efficacy against bacteria resistant to older agents like this compound.

The frequency of spontaneous resistance to quinolones, including oxolinic acid, has been observed to be low. researchgate.net However, when resistance does emerge, it can be stepwise, with gradual decreases in susceptibility. researchgate.net Quinolone-selected mutants exhibiting low-level resistance to oxolinic acid may still be susceptible to other quinolones like difloxacin (B1670560) or sarafloxacin, although oxolinic acid itself would not be effective against such mutants. researchgate.net

A comparative study on the sensitivity of 500 bacterial strains from urinary tract infections to oxolinic acid and nalidixic acid revealed that while their antibacterial spectra were similar, they were not identical in terms of cross-sensitivity or resistance. nih.gov When a difference in sensitivity was noted, it consistently favored oxolinic acid, particularly against Staphylococcus, Pseudomonas, Serratia, Klebsiella, and Proteus species. nih.gov

Molecular Mechanisms of Bacterial Resistance to Quinolones

The development of bacterial resistance to quinolone antimicrobials, including this compound, is a complex process involving several distinct molecular mechanisms. These mechanisms can act independently or in concert to reduce the susceptibility of bacteria to these drugs.

Alterations in Quinolone Resistance Determining Regions (QRDR)

The primary mechanism of high-level resistance to quinolones involves mutations in the chromosomal genes that encode the target enzymes: DNA gyrase and topoisomerase IV. nih.govplos.org These enzymes are essential for bacterial DNA replication, and quinolones exert their bactericidal effect by inhibiting their function. nih.govfengchengroup.com

Specific regions within the genes encoding these enzymes, known as the Quinolone Resistance-Determining Regions (QRDRs), are hotspots for mutations that lead to resistance. plos.orgnih.gov Alterations in the amino acid sequence of these regions can reduce the binding affinity of quinolones to the enzyme-DNA complex, thereby diminishing the drug's inhibitory effect. nih.gov

For Gram-negative bacteria like Pseudomonas aeruginosa, the primary target for quinolones is DNA gyrase, encoded by the gyrA and gyrB genes. plos.org Mutations in the QRDR of gyrA are a significant mechanism of resistance. For example, a common mutation involves the substitution of threonine at position 83 with isoleucine in ciprofloxacin-resistant strains. In Gram-positive bacteria, topoisomerase IV, encoded by the parC and parE genes, is often the primary target. plos.org

Studies have shown that a high percentage of fluoroquinolone-resistant isolates carry mutations in the gyrA gene. The accumulation of multiple mutations, for instance in both gyrA and parC, can lead to higher levels of resistance. plos.orgnih.gov While mutations in gyrB and parE are less common, they have been identified in some resistant strains. nih.gov It is important to note that the specific mutations and their impact on resistance levels can vary between different bacterial species and even between different subtypes of the same species. nih.gov

The interaction of quinolones with bacterial gyrase can lead to bacteriostasis, DNA double-helix breaks, chromosomal fragmentation, and ultimately cell death. researchgate.net However, mutations in the QRDR can disrupt this process, allowing the bacteria to survive and proliferate in the presence of the antibiotic.

Role of Efflux Pumps in Reduced Intracellular Accumulation

A significant mechanism of bacterial resistance to a wide array of antimicrobial agents, including quinolones like this compound, is the active extrusion of the drug from the bacterial cell via efflux pumps. microbialcell.commdpi.comnih.gov These membrane-bound protein complexes act as transporters, pumping out toxic substances, thereby reducing the intracellular concentration of the antibiotic to sub-inhibitory levels. microbialcell.commdpi.com

Efflux pumps can be specific for a single substrate or can have broad substrate specificity, contributing to multidrug resistance (MDR). mdpi.comnih.gov They are a crucial component of both intrinsic and acquired resistance in bacteria. mdpi.com In Gram-negative bacteria, the Resistance-Nodulation-Cell Division (RND) family of efflux pumps plays a particularly important role in MDR. mdpi.com

The overexpression of efflux pumps is a common finding in resistant bacterial strains. mdpi.com For example, in Staphylococcus aureus, several efflux pumps, such as NorA, NorB, and NorC, are known to confer resistance to quinolones. nih.gov Similarly, in Acinetobacter baumannii, the AbeM efflux pump, belonging to the MATE (Multidrug and Toxic Compound Extrusion) family, has substrates that include fluoroquinolones. mdpi.com

The expression of these efflux pumps can be regulated by various factors. mdpi.com Their increased expression not only reduces the efficacy of the antibiotic but can also be linked to other aspects of bacterial survival and virulence, such as biofilm formation. microbialcell.comnih.gov By actively pumping out antibiotics, bacteria can maintain a low intracellular drug concentration, preventing the drug from reaching its target. mdpi.com

Permeability Modifications of Bacterial Cell Surfaces

The bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, serves as a formidable barrier to the entry of antibiotics. nih.govnih.gov Modifications to the permeability of this barrier represent another key mechanism of antimicrobial resistance. nih.gov

For hydrophilic drugs like some quinolones, entry into the bacterial cell is often facilitated by porins, which are protein channels in the outer membrane. nih.govnih.gov A reduction in the number of these porins or alterations in their structure can significantly decrease the influx of the antibiotic, thereby contributing to resistance. nih.gov This mechanism often works in conjunction with efflux pumps, creating a two-pronged defense where drug entry is limited and any drug that does enter is actively pumped out. nih.gov

In addition to changes in porins, modifications to the lipid composition of the outer membrane can also affect permeability. nih.govnih.gov For more hydrophobic antibiotics, which diffuse across the lipid bilayer, changes in the lipid structure can hinder their passage. nih.govnih.gov

Bacteria can develop resistance through various modifications of the lipopolysaccharide (LPS) structure in the outer membrane. libretexts.org These changes can inhibit the binding of certain antibiotics, further reducing their ability to enter the cell. libretexts.org It has been observed that contact with certain xenobiotics can lead to an increase in cell membrane permeability, which might enhance biodegradation but also increases the cell's exposure to toxic compounds. mdpi.com Conversely, a decrease in membrane permeability can be a defensive response to the presence of a toxic substance. mdpi.com

Enzymatic Inactivation Mechanisms

While less common for quinolones compared to other antibiotic classes like beta-lactams, enzymatic inactivation can be a mechanism of resistance. This involves the production of enzymes by the bacteria that chemically modify and inactivate the antibiotic molecule, rendering it ineffective.

One known mechanism involves the acetylation of certain quinolones by a variant of the aminoglycoside acetyltransferase enzyme. This modification prevents the drug from binding to its target, DNA gyrase.

While the primary mechanisms of resistance to this compound and other quinolones are target site mutations and altered permeability/efflux, the potential for enzymatic inactivation, though less frequently reported, should not be entirely discounted. Further research is needed to fully elucidate the role of enzymatic modification in resistance to this compound specifically.

Impact of Sub-Inhibitory Concentrations of Antimicrobials on Resistance Phenotypes

The exposure of bacteria to sub-inhibitory concentrations (sub-MICs) of antimicrobials, including this compound, can have significant implications for the development and selection of resistance. Sub-MICs are concentrations of an antibiotic that are too low to kill or inhibit the growth of bacteria but can still exert selective pressure and induce various cellular responses.

Exposure to sub-MICs of certain antibiotics has been shown to modulate the expression of virulence factors in bacteria. For instance, in Staphylococcus aureus, sub-inhibitory concentrations of some antibiotics can alter the production of toxins. nih.govnih.gov While some antibiotics may decrease toxin expression, others can have an inducing effect. nih.gov

Furthermore, prolonged exposure to sub-MICs can promote the selection of resistant mutants. Even at concentrations below the MIC, antibiotics can provide a competitive advantage to bacteria that have acquired resistance mutations, allowing them to proliferate while their susceptible counterparts are suppressed. This is a critical concern in environments where antibiotic concentrations may be low but persistent, such as in certain host tissues during treatment or in the external environment due to contamination.

Studies have indicated that combining antibiotics with other compounds, or adjuvants, can lower the minimum inhibitory concentration (MIC) required to be effective. researchgate.net This approach is being explored as a strategy to combat antimicrobial resistance.

The use of selective media containing sub-lethal concentrations of antibiotics, such as oxolinic acid, is a common laboratory technique for the isolation of specific bacteria. researchgate.net This practice itself highlights the principle that sub-inhibitory concentrations can select for certain microbial populations.

In aquaculture, where this compound has been used, the presence of the drug in the environment, even at low levels, can contribute to the selection of resistant bacterial strains. This underscores the importance of responsible antibiotic use to minimize the development and spread of resistance.

In Vitro Antimicrobial Susceptibility Testing Methodologies

In vitro antimicrobial susceptibility testing is fundamental to understanding the efficacy of an antimicrobial agent against various microorganisms. These standardized laboratory methods provide quantitative measures of a compound's activity, such as the minimum concentration required to inhibit or kill bacteria. apec.orgwoah.org Common techniques include dilution methods (in broth or agar) and gradient diffusion tests, which are essential for determining key parameters like the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). woah.orgnih.govnih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under controlled in vitro conditions. nih.goviocscience.org It is a primary metric for assessing the potency of an antibacterial compound. ijrpc.com Methodologies like broth microdilution and agar (B569324) dilution are standard for determining MIC values. apec.orgijrpc.com

Research on oxolinic acid, the parent compound of this compound, has established its activity against a range of bacterial pathogens. In studies involving isolates from diseased fish, the MIC of oxolinic acid against Aeromonas salmonicida ranged from 0.06 to 15 µg/ml. researchgate.net Broth microdilution tests on isolates from the United Kingdom indicated that only 12% were wild-type (fully susceptible) to oxolinic acid, with a wild-type MIC cutoff value (COWT) of ≤ 0.25 mg/L. For pathogenic gram-negative bacteria isolated from young calves, MICs were determined using a tube dilution method. ijrpc.com

The following table summarizes MIC findings for oxolinic acid against various bacterial species:

| Bacterial Species | MIC Range (µg/mL) | Method | Source |

| Aeromonas salmonicida | 0.06 - 15 | Not Specified | researchgate.net |

| UK Fish Isolates (Wild-Type) | ≤ 0.25 | Broth Microdilution | |

| Yersinia ruckeri | 0.02 | Broth Dilution | researchgate.net |

| Pseudomonas spp. | 3.2 | Broth Dilution | researchgate.net |

| Aeromonas hydrophila | 8 | Broth Dilution | researchgate.net |

This table is interactive. Users can sort and filter the data.

Minimum Bactericidal Concentration (MBC) Assessments

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a specific period. bmglabtech.comcreative-diagnostics.com It provides crucial information on whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). creative-diagnostics.com The MBC is determined by subculturing from the clear tubes (no visible growth) of an MIC test onto antibiotic-free agar to see which concentrations prevent colony formation. bmglabtech.comcreative-diagnostics.com An agent is generally considered bactericidal if the MBC is no more than four times its MIC. creative-diagnostics.com

Studies on oxolinic acid have also included MBC assessments. For pathogenic gram-negative bacterial isolates from calves, the minimal bactericidal concentrations were found to be ≤ 1.56 µg/ml for 65.5% of the isolates and ≤ 6.25 µg/ml for 90% of the isolates. In another study involving a derivative compound, the MIC and MBC were both found to be 0.25 μg/mL against Staphylococcus aureus. researchgate.net

The table below presents MBC data for oxolinic acid and related compounds.

| Bacterial Species | MBC Value (µg/mL) | Compound | Source |

| Gram-negative calf isolates (65.5%) | ≤ 1.56 | Oxolinic Acid | |

| Gram-negative calf isolates (90%) | ≤ 6.25 | Oxolinic Acid | |

| Staphylococcus aureus | 0.25 | Derivative 7a | researchgate.net |

This table is interactive. Users can sort and filter the data.

Environmental Factor Influences on Antimicrobial Activity (e.g., pH)

The antimicrobial efficacy of chemical compounds can be significantly influenced by environmental factors such as pH. nih.govscielo.br The pH of the medium can affect the ionization state, stability, and interaction of an antimicrobial agent with bacterial cells. nih.gov Generally, bacteria prefer to grow in a neutral pH range of 6.0-8.0. ijvets.com

For many antimicrobial agents, their activity is pH-dependent. For instance, the effectiveness of certain organic acids and preservatives increases at lower pH values because the un-dissociated form of the acid, which is more active, predominates. ijvets.com Studies on various antimicrobial solutions have shown a pattern where the antimicrobial effect decreases as the pH approaches neutrality. nih.govscielo.br In one study, an oxy-ionic solution demonstrated robust antimicrobial activity at pH 3 and 5, but its effectiveness diminished as the pH increased to 7. nih.gov Similarly, the antimicrobial activity of picolinic acid and sodium picolinate (B1231196) was found to be greater at pH 5.0 compared to pH 7.0. pan.olsztyn.pl The activity of garlic extracts also showed a decrease with increasing pH, though the property was not entirely lost. iosrjournals.org Conversely, for sodium lactate, MIC values strongly decreased at lower pH values for most bacteria, but for some, like Staphylococcus aureus, the MIC did not change significantly with pH. nih.gov The pH of the testing medium is a critical variable that must be controlled and considered when evaluating the antimicrobial potency of compounds like this compound. scielo.br

Computational and Theoretical Chemistry Applications

Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure of molecules. wikipedia.org DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been applied to the metal complexes of oxolinic acid to elucidate their structural and electronic properties. mdpi.comresearchgate.net

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. qcware.commaplesoft.com For a samarium-oxolinate (Sm-oxo) complex, DFT calculations were performed to determine its optimized geometry, as obtaining single crystals for experimental analysis proved challenging. mdpi.comresearchgate.net

The study utilized the Gaussian 09 software package with the B3LYP DFT functional. mdpi.com The geometry optimization provided detailed information on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's three-dimensional structure. mdpi.comresearchgate.net The analysis revealed that the oxolinate (B1232650) ligand acts as a bidentate ligand, coordinating with the metal ion through the keto and carboxylate oxygen atoms. researchgate.net

Electronic structure analysis, conducted as part of the DFT calculations, provided insights into the charge distribution within the Sm-oxo complex. The charges accumulated on the oxygen atoms of the oxolinate ligand were found to range from -0.530 to -0.594. mdpi.com This information is crucial for understanding the nature of the metal-ligand bond and the reactivity of the complex. The total energy of the optimized structure was also calculated, providing a measure of its stability. mdpi.com

Table 1: Selected Geometric Parameters for the Sm-oxo Complex from DFT Calculations mdpi.com

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| Sm-O24 | 2.37 | |

| Sm-O25 | 2.41 | |

| Bond Angles (°) | ||

| O24-Sm-O25 | 64.9 | |

| Dihedral Angles (°) | ||

| O25-Sm-C22-C21 | -179.9 | |

| O24-Sm-C22-O23 | -179.9 | |

| Charge Density | ||

| O24 | -0.594 | |

| O25 | -0.530 | |

| Data derived from the optimized molecular geometry of the Sm-oxo complex at the B3LYP/ECP52MWB (Sm)/6-31G(d,p) level. |

Molecular Dynamics Simulations in Complex Biological Systems

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. frontiersin.orgresearchgate.net It provides a virtual microscope to observe biomolecular systems in atomic detail, capturing their dynamic behavior which is essential for function. frontiersin.orgnih.gov MD simulations are valuable for understanding how a small molecule like sodium oxolinate might interact with complex biological targets such as proteins or nucleic acids. researchgate.net